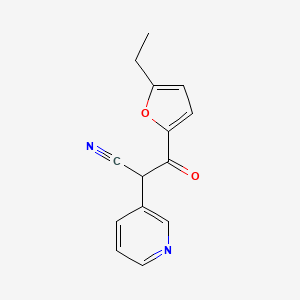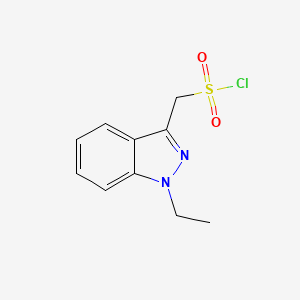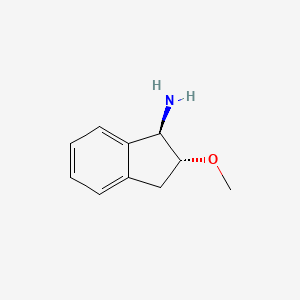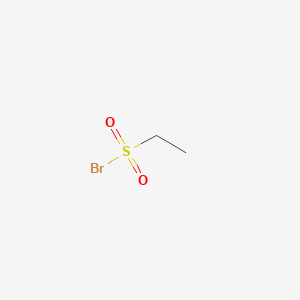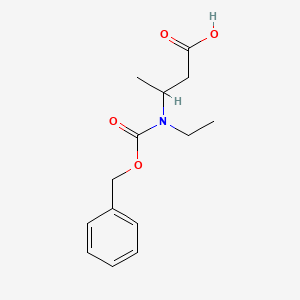![molecular formula C6H9ClF2N2O B13519055 7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride: is a fascinating compound with a unique spirocyclic structure. Let’s break down its name:
7-(Difluoromethyl): This refers to the difluoromethyl group (CF₂H) attached at position 7.
5-oxa-2,6-diazaspiro[3.4]oct-6-ene: The core structure consists of a spirocyclic ring system containing an oxygen atom (oxa), two nitrogen atoms (diazaspiro), and a double bond (ene).
Vorbereitungsmethoden
The synthetic routes to this compound involve difluoromethylation processes. Researchers have developed various methods for introducing the CF₂H group into different positions:
Metal-Based Methods: These can transfer CF₂H to carbon sites (sp²) both stoichiometrically and catalytically. Metal catalysts facilitate the formation of C(sp²)–CF₂H bonds.
Minisci-Type Radical Chemistry: Useful for heteroaromatics, this strategy achieves difluoromethylation of C(sp²)–H bonds.
C(sp³)–CF₂H Bond Formation: Electrophilic, nucleophilic, radical, and cross-coupling methods have been explored, although stereoselective difluoromethylation remains limited.
Site-Selective Installation: Recent advances allow precise CF₂H installation onto large biomolecules like proteins.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo oxidation, reduction, substitution, and other transformations.
Common Reagents and Conditions: Specific reagents depend on the desired reaction. For example, ClCF₂H is used to form X–CF₂H bonds (where X = O, N, or S).
Major Products: These vary based on the reaction type but often involve functionalization at the spirocyclic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and applications in synthetic chemistry.
Biology and Medicine: Investigating its effects on biological systems, potential drug development, and imaging probes.
Industry: Interest in process chemistry due to streamlined access to relevant molecules.
Wirkmechanismus
- The compound’s mechanism involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to other spirocyclic compounds.
Similar Compounds: While I don’t have specific names, explore related structures in the same class.
Eigenschaften
Molekularformel |
C6H9ClF2N2O |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride |
InChI |
InChI=1S/C6H8F2N2O.ClH/c7-5(8)4-1-6(11-10-4)2-9-3-6;/h5,9H,1-3H2;1H |
InChI-Schlüssel |
SBCCEIVAUVKZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NOC12CNC2)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
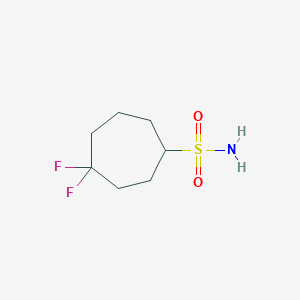
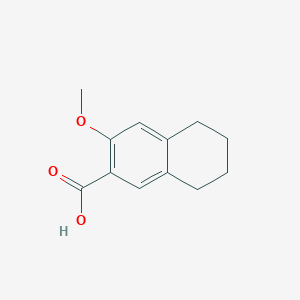
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)

